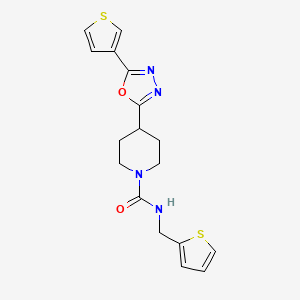
N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring substituted with thiophene and oxadiazole moieties. The presence of these heterocycles is associated with various biological activities.
Anticancer Activity
Research has shown that derivatives of oxadiazole compounds exhibit potent anticancer properties. For instance, compounds with similar structures have demonstrated growth inhibition against various cancer cell lines. In a study evaluating 1,3,4-oxadiazole derivatives, several exhibited IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel . The specific compound this compound has not been extensively studied in this context; however, its structural analogs suggest potential efficacy.
The mechanisms through which oxadiazole derivatives exert their anticancer effects often involve:
- Inhibition of Key Enzymes : Compounds targeting deacetylases and kinases have shown promise in disrupting cancer cell proliferation.
- Induction of Apoptosis : Many oxadiazole-containing compounds initiate programmed cell death in tumor cells.
- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest at specific phases, preventing cancer cell division.
Antimicrobial Activity
Oxadiazole derivatives have also been explored for their antimicrobial properties. Studies indicate that certain compounds exhibit activity against bacterial strains, including those resistant to conventional antibiotics. The specific activity of this compound against microbial pathogens remains to be fully elucidated but is an area of ongoing research.
Structure-Activity Relationship (SAR)
The biological activity of thiophene and oxadiazole derivatives is often influenced by their structural characteristics:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of thiophene | Enhances lipophilicity and cellular uptake |
| Oxadiazole ring | Contributes to anticancer and antimicrobial properties |
| Piperidine backbone | Affects binding affinity to biological targets |
Study 1: Anticancer Efficacy
In a comparative study of various oxadiazole derivatives, it was found that modifications at the thiophene position significantly influenced the anticancer activity. A derivative similar to this compound demonstrated an IC50 value of approximately 1.5 μM against HeLa cells, indicating strong potential for further development .
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substitutions showed enhanced antibacterial activity compared to their non-thiophene counterparts .
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c22-17(18-10-14-2-1-8-25-14)21-6-3-12(4-7-21)15-19-20-16(23-15)13-5-9-24-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGVPJLJAGCSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














